(4-Bromo-3,5-difluorophenyl)boronic acid
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Overview
Description
(4-Bromo-3,5-difluorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and fluorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3,5-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3,5-difluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3,5-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction proceeds smoothly to form the desired biaryl product .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic acid
- 4-Bromo-2,6-difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 4-Bromo-3,5-dimethylphenylboronic acid
Comparison: (4-Bromo-3,5-difluorophenyl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids with different substituents. The presence of fluorine atoms also imparts unique electronic properties, making it a valuable reagent in the synthesis of fluorinated organic molecules .
Properties
Molecular Formula |
C6H4BBrF2O2 |
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Molecular Weight |
236.81 g/mol |
IUPAC Name |
(4-bromo-3,5-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H |
InChI Key |
BRPKIVQVQUBLBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Br)F)(O)O |
Origin of Product |
United States |
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